(R)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C({10})H({12})ClF(_{4})NO. It is characterized by the presence of a fluorinated phenyl ring and a trifluoroethoxy group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and 2,2,2-trifluoroethanol.
Formation of Intermediate: The nitrophenol is reacted with trifluoroethanol under basic conditions to form 5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for certain steps and the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic or basic conditions.
Reduction: Hydrogen gas (H(_2)) with catalysts such as Pd/C or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenating agents like bromine (Br(_2)) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its fluorinated groups can enhance binding affinity and selectivity towards certain enzymes or receptors.
Medicine
In medicine, ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating neurological disorders or other conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. It may modulate the activity of enzymes or receptors involved in key biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine: The non-chiral version of the compound.
1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride: A structurally similar compound with a methoxy group instead of a trifluoroethoxy group.
Uniqueness
®-1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and trifluoroethoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R)-1-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKMHVNRVKPPGH-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)OCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.